![molecular formula C15H18O3 B1325153 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one CAS No. 1177724-92-3](/img/structure/B1325153.png)
7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is a spiro compound that features a unique structure combining a chromene moiety with a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spirocyclic structure. For instance, the reaction might involve the use of a chromene derivative and a cyclohexanone derivative in the presence of a base or acid catalyst to facilitate the spirocyclization process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as halogens or organometallic compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure can impart interesting physical and chemical properties to derivatives synthesized from it .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic effects. It may exhibit antioxidant, anticancer, or antimicrobial activities, making it a candidate for drug development. Studies have shown that similar spiro compounds can inhibit specific enzymes or pathways involved in disease processes .
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity. Its unique structure might also make it useful in the design of novel catalysts or other functional materials .
Wirkmechanismus
The mechanism by which 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in oxidative stress, thereby exerting antioxidant effects . The pathways involved would vary based on the specific biological context and the compound’s interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirochromenes and spirochromanes, such as:
- 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid
- 7-methylspiro[chromene-2,4′-piperidine] hydrochloride
Uniqueness
What sets 7-hydroxy-4’-methylspiro[chromene-2,1’-cyclohexan]-4(3H)-one apart is its specific combination of a chromene moiety with a cyclohexane ring, which can impart unique physical and chemical properties.
Biologische Aktivität
7-Hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one is a spiro compound that has garnered significant attention due to its potential biological activities, particularly its antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
- Chemical Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.3 g/mol
- CAS Number : 1177724-92-3
Antioxidant Activity
The primary biological activity of this compound is its antioxidant properties . It has been shown to inhibit lipid peroxidation, a process that leads to cellular damage, particularly in neuronal tissues. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Interaction with Biomolecules
Research indicates that this compound interacts with various enzymes and proteins involved in oxidative stress responses. It binds to specific biomolecules, modulating their activity and thus influencing cellular signaling pathways. For instance, it demonstrates the ability to inhibit oxidative damage in brain homogenates, suggesting a neuroprotective role .
Cytotoxic Effects
The cytotoxicity of spiro compounds has been evaluated against several human cancer cell lines. In related studies, compounds structurally similar to this compound exhibited significant inhibitory effects against colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cells. This suggests that further investigation into the cytotoxic properties of this specific compound could yield promising results .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation reactions under catalytic conditions. For example:
- Catalysts: Dimethylaminopyridine (DMAP) or BF₃·Et₂O facilitate spiro-ring formation .
- Solvents: Acetonitrile (MeCN) or ethanol are common, with reactions conducted at elevated temperatures (e.g., 180°C for 2 hours) .
- Workup: Silica gel chromatography (using EtOAC/hexanes) isolates the product, yielding ~83% in optimized cases .
Key Variables Table:
Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
---|---|---|---|---|
DMAP | MeCN | 180 | 83 | |
BF₃·Et₂O | EtOH | 78 | 75 |
Q. How is the spirocyclic structure of this compound confirmed experimentally?
Methodological Answer: Structural confirmation requires:
- X-ray crystallography: SHELX software refines crystallographic data to resolve the spiro junction and substituent positions .
- NMR spectroscopy: ¹H and ¹³C NMR identify characteristic shifts (e.g., δ 2.81 ppm for CH₂ groups in the chromene ring, δ 6.88–7.85 ppm for aromatic protons) .
- Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₆H₁₆O₃).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s anticancer potential?
Methodological Answer:
- Cell viability assays: Use MTT assays on MCF-7 (breast cancer), A2780 (ovarian cancer), and HT29 (colon cancer) cell lines. IC₅₀ values quantify cytotoxicity .
- Apoptosis assays: Annexin V/PI staining via flow cytometry detects early/late apoptotic cells .
- Comparative studies: Benchmark against known anticancer agents (e.g., doxorubicin) to contextualize efficacy.
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
Methodological Answer:
- Cross-validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations clarify spatial proximity in crowded spiro regions .
- Computational modeling: DFT calculations predict NMR shifts and compare with experimental data to identify discrepancies .
- Crystallographic backup: Single-crystal X-ray structures provide definitive bond-length/angle data, overriding ambiguous spectroscopic assignments .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PARP-1 or PPAR-γ). Focus on hydrogen bonding with the 7-hydroxy group and hydrophobic interactions with the spiro ring .
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in the target protein .
- SAR analysis: Compare docking scores of derivatives (e.g., methyl vs. tert-butyl substituents) to identify critical functional groups .
Q. How can synthetic yields be optimized while minimizing side-product formation?
Methodological Answer:
- Reaction monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., ketone intermediates in spirocyclization) .
- Catalyst screening: Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
- Solvent effects: Polar aprotic solvents (DMF) may improve solubility of intermediates, reducing polymerization side reactions .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting biological activity data across similar spiro compounds?
Methodological Answer:
- Meta-analysis: Compile IC₅₀ values from multiple studies (e.g., anti-inflammatory vs. anticancer assays) to identify trends .
- Assay standardization: Re-test compounds under identical conditions (e.g., 48-h MTT incubation, 10% FBS media) to eliminate protocol variability .
- Structural tweaks: Introduce electron-withdrawing groups (e.g., -NO₂) to the chromene ring and compare activity shifts .
Tables for Comparative Analysis
Table 1: Anticancer Activity of Spiro Derivatives
Compound | Cell Line | IC₅₀ (µM) | Assay Type | Reference |
---|---|---|---|---|
Parent spirochromene | MCF-7 | 45.2 | MTT | |
4'-tert-butyl derivative | HT29 | 28.7 | Apoptosis | |
Piperidine-substituted | A2780 | 12.4 | MTT |
Table 2: Catalytic Efficiency in Synthesis
Catalyst | Reaction Time (h) | Purity (%) | Side Products (%) |
---|---|---|---|
DMAP | 2 | 95 | <5 |
BF₃·Et₂O | 6 | 88 | 12 |
p-TsOH | 4 | 90 | 8 |
Eigenschaften
IUPAC Name |
7-hydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-6-15(7-5-10)9-13(17)12-3-2-11(16)8-14(12)18-15/h2-3,8,10,16H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXURMDUNBMQPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.